molecular formula C13H23IN2O B12773910 N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide CAS No. 112483-24-6

N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide

Cat. No.: B12773910
CAS No.: 112483-24-6
M. Wt: 350.24 g/mol
InChI Key: RFUBXIOWFAWDGY-UHFFFAOYSA-M
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Description

  • Reactants: 1-bromo-2-butyne
  • Conditions: Nucleophilic substitution reaction
  • Step 3: Quaternization to Form Aminium Iodide

    • Reactants: N,N-Dimethyl-N-ethylamine, Iodine
    • Conditions: Quaternization reaction under mild conditions
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide typically involves multi-step organic reactions

    • Step 1: Preparation of Pyrrolidinyl Intermediate

      • Reactants: 2-methylpyrrolidin-5-one
      • Conditions: Catalytic hydrogenation or reduction

    Chemical Reactions Analysis

    Types of Reactions

    N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized to form corresponding oxides.

      Reduction: Reduction reactions can lead to the formation of reduced amines.

      Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)

      Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

      Substitution: Alkyl halides, Acids, Bases

    Major Products Formed

      Oxidation: Corresponding oxides or ketones

      Reduction: Reduced amines or alcohols

      Substitution: Substituted amines or other derivatives

    Scientific Research Applications

    N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide has several scientific research applications:

      Chemistry: Used as a reagent in organic synthesis and catalysis.

      Biology: Studied for its potential biological activity and interactions with biomolecules.

      Medicine: Investigated for its potential therapeutic properties and drug development.

      Industry: Utilized in the production of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.

    Comparison with Similar Compounds

    Similar Compounds

    • N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium chloride
    • N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium bromide

    Uniqueness

    N,N-Dimethyl-N-ethyl-4-(2-methyl-5-oxo-1-pyrrolidinyl)-2-butyn-1-aminium iodide is unique due to its specific iodide moiety, which may impart distinct chemical and biological properties compared to its chloride and bromide counterparts.

    Properties

    CAS No.

    112483-24-6

    Molecular Formula

    C13H23IN2O

    Molecular Weight

    350.24 g/mol

    IUPAC Name

    ethyl-dimethyl-[4-(2-methyl-5-oxopyrrolidin-1-yl)but-2-ynyl]azanium;iodide

    InChI

    InChI=1S/C13H23N2O.HI/c1-5-15(3,4)11-7-6-10-14-12(2)8-9-13(14)16;/h12H,5,8-11H2,1-4H3;1H/q+1;/p-1

    InChI Key

    RFUBXIOWFAWDGY-UHFFFAOYSA-M

    Canonical SMILES

    CC[N+](C)(C)CC#CCN1C(CCC1=O)C.[I-]

    Origin of Product

    United States

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